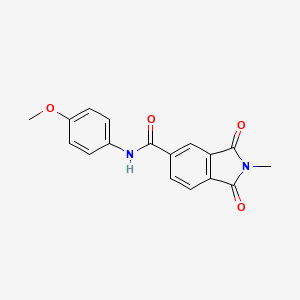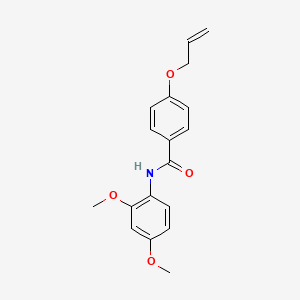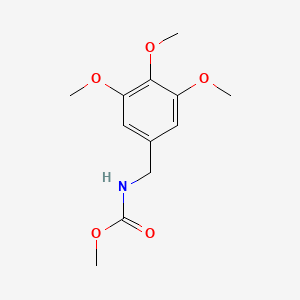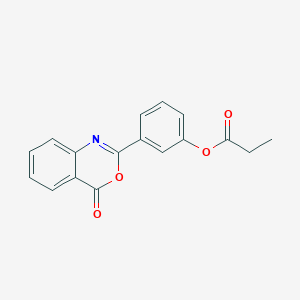
N-methyl-4-(4-morpholinylsulfonyl)-N-phenyl-2-thiophenecarboxamide
Übersicht
Beschreibung
N-methyl-4-(4-morpholinylsulfonyl)-N-phenyl-2-thiophenecarboxamide, also known as NSC 745887, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of sulfonamide derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
N-methyl-4-(4-morpholinylsulfonyl)-N-phenyl-2-thiophenecarboxamide 745887 exerts its antitumor effects by inhibiting the activity of several enzymes that are involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and aurora kinases, which play critical roles in cell division and mitosis. By inhibiting these enzymes, this compound 745887 disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound 745887 has been shown to have several biochemical and physiological effects in preclinical studies. Specifically, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce tumor growth in animal models. Moreover, this compound 745887 has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-4-(4-morpholinylsulfonyl)-N-phenyl-2-thiophenecarboxamide 745887 has several advantages for lab experiments. First, this compound has been extensively studied, and its synthesis and characterization have been well-established. Second, this compound 745887 has been shown to have potent antitumor activity against a wide range of cancer cell lines, which makes it a valuable tool for cancer research. Third, this compound 745887 has good pharmacokinetic properties and low toxicity, which makes it a safe and effective compound for in vivo studies.
However, there are also some limitations associated with the use of this compound 745887 in lab experiments. First, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet established. Second, the mechanism of action of this compound 745887 is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Zukünftige Richtungen
There are several future directions for research on N-methyl-4-(4-morpholinylsulfonyl)-N-phenyl-2-thiophenecarboxamide 745887. First, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets and pathways. Second, the safety and efficacy of this compound 745887 need to be evaluated in clinical trials, which will provide valuable information for its potential use as a cancer therapy. Third, the development of novel derivatives of this compound 745887 may lead to the discovery of more potent and selective compounds for cancer treatment. Finally, the combination of this compound 745887 with other anticancer agents may enhance its antitumor activity and provide new treatment options for cancer patients.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-(4-morpholinylsulfonyl)-N-phenyl-2-thiophenecarboxamide 745887 has been extensively studied for its potential applications in cancer treatment. Several preclinical studies have demonstrated that this compound has potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. Moreover, this compound 745887 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-methyl-4-morpholin-4-ylsulfonyl-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-17(13-5-3-2-4-6-13)16(19)15-11-14(12-23-15)24(20,21)18-7-9-22-10-8-18/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOMBQLLOKLGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1-butanamine hydrochloride](/img/structure/B4411543.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4411550.png)

![1-{2-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411556.png)

![5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4411567.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4411573.png)


![2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4411595.png)

![N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411613.png)
